molecular formula C25H22ClN3O5 B12015230 2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate CAS No. 767339-13-9

2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Cat. No.: B12015230
CAS No.: 767339-13-9
M. Wt: 479.9 g/mol
InChI Key: LRBHXCJVICLZKO-CCVNUDIWSA-N
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Description

2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C25H22ClN3O5 This compound is notable for its intricate structure, which includes multiple functional groups such as methoxy, benzoyl, amino, and chlorobenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazone.

    Coupling Reaction: The hydrazone is then coupled with 2-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of corresponding oxides and imines.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

    Substitution: The chlorobenzoate moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile.

Scientific Research Applications

2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate exerts its effects involves interactions with various molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, and interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Meo-4-(2-(((3-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-Meo-4-(2-(((4-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate
  • 2-Meo-4-(2-(((4-methoxybenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate

Uniqueness

What sets 2-Meo-4-(2-(((2-methylbenzoyl)amino)AC)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it particularly valuable in research settings where these properties are desired.

Properties

CAS No.

767339-13-9

Molecular Formula

C25H22ClN3O5

Molecular Weight

479.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-[(2-methylbenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C25H22ClN3O5/c1-16-7-3-4-8-18(16)24(31)27-15-23(30)29-28-14-17-11-12-21(22(13-17)33-2)34-25(32)19-9-5-6-10-20(19)26/h3-14H,15H2,1-2H3,(H,27,31)(H,29,30)/b28-14+

InChI Key

LRBHXCJVICLZKO-CCVNUDIWSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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